molecular formula C14H17N2NaO4S3 B106576 Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate CAS No. 18056-77-4

Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate

Cat. No. B106576
CAS RN: 18056-77-4
M. Wt: 396.5 g/mol
InChI Key: IREUENUIFYGOGL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate, also known as STS, is a compound that has been used extensively in scientific research due to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating cellular signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders.

Scientific Research Applications

Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate has been used extensively in scientific research to investigate the role of PTPs in various diseases. For example, Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate has been shown to inhibit the activity of PTP1B, a PTP that is involved in the regulation of insulin signaling and has been implicated in the development of type 2 diabetes. Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate has also been used to study the role of PTPs in cancer, where dysregulated PTP activity has been linked to tumor growth and metastasis.

Mechanism Of Action

Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate works by binding to the active site of PTPs, preventing them from dephosphorylating their substrates. This leads to the accumulation of phosphorylated proteins, which can have downstream effects on cellular signaling pathways. The exact mechanism by which Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate binds to PTPs is not fully understood, but it is thought to involve the formation of a covalent bond between the sulfonic acid group of Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate and a cysteine residue in the active site of the PTP.

Biochemical And Physiological Effects

The biochemical and physiological effects of Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate are largely dependent on the specific PTP that is inhibited. For example, inhibition of PTP1B by Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate has been shown to improve insulin sensitivity in obese mice, suggesting that Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate may have potential therapeutic applications for type 2 diabetes. Inhibition of other PTPs has been linked to the suppression of tumor growth and metastasis, suggesting that Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate may have potential applications in cancer therapy.

Advantages And Limitations For Lab Experiments

One advantage of using Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate in lab experiments is its specificity for PTPs. By selectively inhibiting PTP activity, Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate allows researchers to investigate the role of these enzymes in various cellular processes. However, one limitation of using Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate is that it may not be effective against all PTPs, and its specificity may vary depending on the concentration used.

Future Directions

For research on Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate include investigating its potential therapeutic applications in diseases such as diabetes and cancer. Additionally, further studies are needed to elucidate the exact mechanism by which Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate binds to PTPs and to identify additional PTPs that may be targeted by Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate. Finally, the development of more potent and selective PTP inhibitors, based on the structure of Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate, may have important implications for the treatment of a variety of diseases.

Synthesis Methods

The synthesis of Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate involves the reaction of 4-bromobutane-1-sulfonic acid with 4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridine, followed by purification through recrystallization. The resulting product is a white crystalline powder that is soluble in water and ethanol.

properties

CAS RN

18056-77-4

Product Name

Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate

Molecular Formula

C14H17N2NaO4S3

Molecular Weight

396.5 g/mol

IUPAC Name

sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate

InChI

InChI=1S/C14H18N2O4S3.Na/c1-2-16-13(17)12(22-14(16)21)11-5-8-15(9-6-11)7-3-4-10-23(18,19)20;/h5-6,8-9H,2-4,7,10H2,1H3,(H,18,19,20);/q;+1/p-1

InChI Key

IREUENUIFYGOGL-UHFFFAOYSA-M

Isomeric SMILES

CCN1C(=O)C(=C2C=CN(C=C2)CCCCS(=O)(=O)[O-])SC1=S.[Na+]

SMILES

CCN1C(=O)C(=C2C=CN(C=C2)CCCCS(=O)(=O)[O-])SC1=S.[Na+]

Canonical SMILES

CCN1C(=O)C(=C2C=CN(C=C2)CCCCS(=O)(=O)[O-])SC1=S.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.